molecular formula N2O3 B1236737 Onono

Onono

Cat. No.: B1236737
M. Wt: 76.012 g/mol
InChI Key: SEOYNUHKXVGWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The term "ONONO" refers to a pentadentate Schiff base ligand characterized by its unique donor atom sequence (O, N, O, N, O). This ligand is synthesized from salicylaldehyde, leucylalanine, and glycylglycine, forming a coordination complex with metal ions such as Zn(II) . Key structural features include:

  • Donor Sites: Phenolic oxygen (aldehydic moiety), azomethine nitrogen, carbonyl oxygen, semicarbazidic nitrogen, and phenolic oxygen (aminophenolic moiety).
  • Coordination Behavior: Acts as a dibasic ligand, enabling stable complexes with transition metals.
  • Applications: Demonstrated antibacterial activity against E. coli and S. aureus in Zn(II) complexes .

Properties

Molecular Formula

N2O3

Molecular Weight

76.012 g/mol

IUPAC Name

nitroso nitrite

InChI

InChI=1S/N2O3/c3-1-5-2-4

InChI Key

SEOYNUHKXVGWFU-UHFFFAOYSA-N

SMILES

N(=O)ON=O

Canonical SMILES

N(=O)ON=O

Origin of Product

United States

Comparison with Similar Compounds

Denticity and Donor Atom Arrangement

The ONONO ligand’s pentadentate nature distinguishes it from common Schiff base ligands:

Compound Denticity Donor Atoms Metal Compatibility Key References
This compound Ligand 5 O, N, O, N, O Zn(II), Cu(II), Ni(II)
Salen (N2O2) 4 N, N, O, O Mn(III), Fe(III) (General Knowledge)
Tridentate Schiff Bases 3 O, N, O Co(II), Fe(II) (General Knowledge)

Key Differences :

  • The this compound ligand’s additional semicarbazidic nitrogen and phenolic oxygen enhance metal-binding stability compared to tetradentate Salen ligands .
  • Tridentate ligands lack the versatility for forming high-coordination-number complexes, limiting their catalytic or biomedical applications.

Antibacterial Efficacy

highlights the this compound-Zn(II) complex’s antibacterial properties.

  • Zn(II) Complexes : Moderate activity due to their redox-inert nature, relying on ligand-mediated cell membrane disruption.
  • Cu(II) Complexes : Often exhibit stronger antibacterial effects via oxidative stress mechanisms but may face toxicity concerns.
  • Ni(II) Complexes : Lower efficacy compared to Zn/Cu but offer cost advantages .

Research Findings and Contradictions

  • Antibacterial Mechanism: The this compound-Zn(II) complex likely inhibits bacterial growth by disrupting cell walls, as evidenced by zone-of-inhibition assays .
  • Contradictions in Literature: While emphasizes ligand-driven activity, other studies (e.g., this compound et al., 2018 in ) focus on external factors (e.g., public investments) affecting biological systems, highlighting the need for context-specific analysis.

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